molecular formula C21H28N2O2S B2589443 N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide CAS No. 953260-45-2

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

Cat. No.: B2589443
CAS No.: 953260-45-2
M. Wt: 372.53
InChI Key: VAMQCAJDXSXJLZ-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals

Mechanism of Action

Target of Action

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is a compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

The interaction of this compound with its target, acetylcholinesterase, results in the inhibition of this enzyme . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission.

Biochemical Pathways

The action of this compound affects the cholinergic pathway. By inhibiting acetylcholinesterase, the compound prevents the degradation of acetylcholine, leading to an increase in the stimulation of cholinergic neurons . This can have downstream effects on various physiological processes controlled by the cholinergic system, including memory and cognition.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission. By increasing the availability of acetylcholine in the synaptic cleft, the compound can potentiate the signaling of neurons in the cholinergic system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-benzylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-2-18-8-10-21(11-9-18)26(24,25)22-16-19-12-14-23(15-13-19)17-20-6-4-3-5-7-20/h3-11,19,22H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQCAJDXSXJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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